molecular formula C9H8O4 B1583078 4-Carboxyphenylacetic acid CAS No. 501-89-3

4-Carboxyphenylacetic acid

Cat. No.: B1583078
CAS No.: 501-89-3
M. Wt: 180.16 g/mol
InChI Key: DMEDOWYXHVUPMO-UHFFFAOYSA-N
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Description

4-Carboxyphenylacetic acid, also known as 4-carboxybenzeneacetic acid, is an organic compound with the molecular formula C₉H₈O₄. It is a colorless crystalline solid that is soluble in water and organic solvents such as ethanol and ether. This compound is a weak organic acid that can react with alkali to generate the corresponding salt .

Scientific Research Applications

4-Carboxyphenylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is used in the synthesis of pharmaceuticals, including antibiotics and anticancer drugs.

    Industry: It is used as a precursor in the production of dyes and cosmetics

Safety and Hazards

4-Carboxyphenylacetic acid is relatively safe under normal operating conditions, but as a chemical, certain precautions need to be taken . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

One relevant paper is “Synthesis, Photophysical Properties and Application of New Porphyrin Derivatives for Use in Photodynamic Therapy and Cell Imaging” which discusses new derivatives of tetrakis (4-carboxyphenyl) porphyrin that were designed, synthesized and characterized .

Biochemical Analysis

Biochemical Properties

4-Carboxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of various drugs and dyes. It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it can act as a substrate for enzymes involved in the synthesis of antibiotics and anticancer drugs . The interactions between this compound and these biomolecules are typically characterized by the formation of enzyme-substrate complexes, which are crucial for the catalytic activity of the enzymes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can modulate cell signaling pathways, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, influencing various cellular functions. For example, the interaction of this compound with certain enzymes can inhibit their activity, thereby regulating metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound is known to participate in the synthesis of important biomolecules, such as amino acids and nucleotides, through its interactions with specific enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Carboxyphenylacetic acid can be synthesized by reacting phenylacetyl chloride with sodium hydroxide. The specific preparation process involves the following steps:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxyphenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-carboxyphenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Phenylacetic acid: Similar structure but lacks the carboxyl group on the aromatic ring.

    Benzoic acid: Similar structure but lacks the acetic acid side chain.

    4-Hydroxyphenylacetic acid: Similar structure but has a hydroxyl group instead of a carboxyl group.

Uniqueness: 4-Carboxyphenylacetic acid is unique due to the presence of both a carboxyl group and an acetic acid side chain on the aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEDOWYXHVUPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277381
Record name 4-CARBOXYPHENYLACETIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-89-3
Record name 4-Carboxybenzeneacetic acid
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Record name 501-89-3
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Record name 4-CARBOXYPHENYLACETIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-carboxy
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Record name 4-(Carboxymethyl)benzoic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-cyanomethyl-benzoic acid (0.53 g, 3.31 mmol) in a 50% aqueous hydrochloric acid solution (42.8 mL) was heated at 80° C. for 16 h. At this time, the reaction was cooled to 25° C. and adjusted to pH=3 by the dropwise addition of a 50% aqueous sodium hydroxide solution. The resulting mixture was diluted with water and extracted with butanol (2×50 mL). The combined organic layers were then extracted with water (5×50 mL, pH=6-7). The aqueous extracts were adjusted to pH=3 with a 3M aqueous hydrochloric acid solution and concentrated in vacuo to afford 4-carboxymethyl-benzoic acid (70 mg, 11.7%) as a white solid: mp 235-237° C.; EI-HRMS m/e calcd for C9H8O4 (M+) 180.0422, found 180.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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